N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is a chemical compound that features a unique structure characterized by the presence of two aromatic rings and an amide functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic reactions, which typically involve the coupling of amines with carboxylic acids or their derivatives. Detailed synthesis methods can be found in specialized chemical literature and databases.
N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide belongs to the class of amides, specifically secondary amides due to the presence of two different alkyl or aryl groups attached to the nitrogen atoms. It is also classified as an aromatic compound due to the presence of phenyl groups.
The synthesis of N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and reaction time, need to be optimized for maximum yield. Typically, temperatures around 60-80°C are employed for reflux reactions, and the reaction time may vary from several hours to overnight.
The molecular formula for N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is , with a molecular weight of approximately 312.4 g/mol. The structure features:
The InChI key for this compound is ZSTLOIQNNLTCGH-UHFFFAOYSA-N, and its SMILES representation is CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC.
N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide can participate in various chemical reactions typical for amides:
The hydrolysis reaction typically requires heating under reflux with an aqueous acid or base, while acylation can be performed using acid chlorides in non-aqueous solvents.
The mechanism of action for compounds like N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide often involves interaction with biological targets such as enzymes or receptors.
Further studies are required to elucidate specific pathways and targets involved in its mechanism of action, which could involve receptor binding assays and enzyme inhibition studies.
Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry) are commonly employed to confirm structure and purity.
N-(3-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2